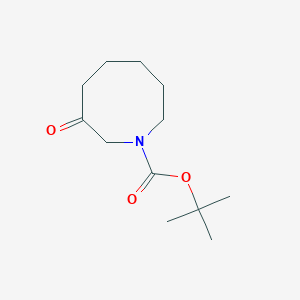
4,5-dimethyl-3,6-dihydro-2H-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3,6-dihydro-2H-oxazine is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,5-dimethyl-3,6-dihydro-2H-oxazine involves the reaction of acetylene dicarboxylates with aromatic and aliphatic amines in the presence of formaldehyde. This reaction is typically promoted by catalysts such as ytterbium triflate, which facilitates the formation of the six-membered N,O-heterocyclic nucleus through a series of domino hydroamination, Prins reaction, cyclization, and dehydration reactions .
Industrial Production Methods
the use of multicomponent reactions (MCRs) and rare earth metal triflates as catalysts suggests that scalable and efficient production methods could be developed based on these principles .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3,6-dihydro-2H-oxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxazine N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in functionalized oxazine compounds with diverse chemical properties .
Scientific Research Applications
4,5-Dimethyl-3,6-dihydro-2H-oxazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with specific chemical and physical properties .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-3,6-dihydro-2H-oxazine involves its interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethyl-3,6-dihydro-2H-oxazine include other oxazine derivatives such as:
- 3,4,5-Trisubstituted-3,6-dihydro-2H-1,3-oxazines
- Benzoxazines
- Benzoxazinones
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring structure. This unique arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4,5-dimethyl-3,6-dihydro-2H-oxazine |
InChI |
InChI=1S/C6H11NO/c1-5-3-7-8-4-6(5)2/h7H,3-4H2,1-2H3 |
InChI Key |
SZVLSXVIKPPAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CONC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


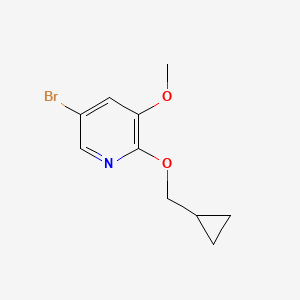

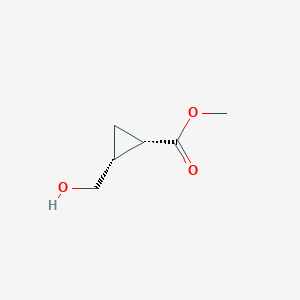
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
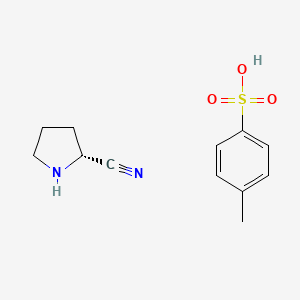



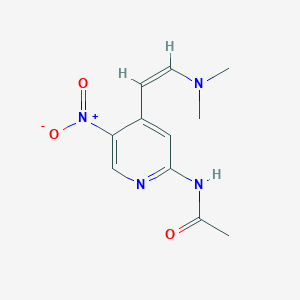
![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)
